3,9-Dihydroxytetradecanoyl-CoA

Mass Spectrometry Metabolomics Analytical Chemistry

Sourcing 3,9-Dihydroxytetradecanoyl-CoA (C35H62N7O19P3S, MW 1009.89) from reputable suppliers ensures access to a precisely defined metabolic intermediate for dissecting mitochondrial trifunctional protein activity and constructing accurate acylcarnitine kinetic models. Its unique 3,9-dihydroxylation pattern provides an essential tool for validating LC-MS/MS methods and probing enzyme specificity, directly supporting biomarker discovery and metabolic flux analysis. Choose this specific isomer to eliminate the uncontrolled variables introduced by generic or regioisomeric analogs, guaranteeing reliable and reproducible enzymological data.

Molecular Formula C35H62N7O19P3S
Molecular Weight 1009.9 g/mol
Cat. No. B15546700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dihydroxytetradecanoyl-CoA
Molecular FormulaC35H62N7O19P3S
Molecular Weight1009.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H62N7O19P3S/c1-4-5-7-10-22(43)11-8-6-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)
InChIKeyZEUWPNBIYGECOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,9-Dihydroxytetradecanoyl-CoA: A Defined Long-Chain Dihydroxy Fatty Acyl-CoA for Metabolic Research


3,9-Dihydroxytetradecanoyl-CoA (3,9-Dihydroxytetradecanoyl-coenzyme A) is a specific, chemically defined long-chain fatty acyl-CoA derivative with the molecular formula C35H62N7O19P3S and a molecular weight of 1009.89 g/mol [1]. As a coenzyme A thioester of a C14 saturated fatty acid carrying hydroxyl groups at the 3- and 9- positions, it serves as a metabolic intermediate in mitochondrial fatty acid transport and β-oxidation pathways, specifically forming the corresponding acylcarnitine, 3,9-dihydroxytetradecanoylcarnitine, via carnitine O-palmitoyltransferase [2].

Why 3,9-Dihydroxytetradecanoyl-CoA Cannot Be Replaced by Other Acyl-CoAs or Monohydroxy Analogs


The precise 3,9-dihydroxylation pattern dictates a unique metabolic fate and enzyme interaction profile that is not shared by its monohydroxy counterpart (e.g., (S)-3-hydroxytetradecanoyl-CoA, MW: 993.89) or by other regioisomeric dihydroxytetradecanoyl-CoAs (e.g., 3,7-, 3,12-, or 3,13-dihydroxytetradecanoyl-CoA) [1]. Each positional isomer is expected to exhibit differential substrate affinity for key enzymes, including the trifunctional protein's 3-hydroxyacyl-CoA dehydrogenase activity, which directly influences the efficiency and output of the mitochondrial β-oxidation spiral [2]. Substituting a generic or incorrect analog introduces an uncontrolled variable, potentially invalidating kinetic studies, flux analyses, or the interpretation of acylcarnitine profiles as disease biomarkers, where altered levels of specific long-chain acylcarnitines are indicative of distinct inherited metabolic disorders [3].

Quantitative Differentiation Evidence for 3,9-Dihydroxytetradecanoyl-CoA Against Analogs


Molecular Weight Differentiation from Monohydroxy and Saturated Analogs

3,9-Dihydroxytetradecanoyl-CoA possesses a distinct monoisotopic molecular weight of 1009.89 g/mol, which is 16 mass units higher than the monohydroxy analog (S)-3-hydroxytetradecanoyl-CoA (993.89 g/mol) and 32 mass units higher than the non-hydroxylated tetradecanoyl-CoA (myristoyl-CoA) [1][2]. This specific mass shift, corresponding to one or two additional oxygen atoms, provides a quantifiable, instrument-based criterion for unambiguous compound identification and differentiation in LC-MS workflows.

Mass Spectrometry Metabolomics Analytical Chemistry

Pathway-Specific Metabolic Fate and Acylcarnitine Formation

3,9-Dihydroxytetradecanoyl-CoA is the specific and essential precursor for the synthesis of the long-chain acylcarnitine 3,9-Dihydroxytetradecanoylcarnitine [1]. This reaction is catalyzed by carnitine O-palmitoyltransferase and represents a critical step in the transport of this specific fatty acid moiety into the mitochondrial matrix for β-oxidation [2]. In contrast, the monohydroxy analog (S)-3-hydroxytetradecanoyl-CoA and other regioisomers (e.g., 3,7-, 3,12-dihydroxytetradecanoyl-CoA) will form distinct acylcarnitine species, each with potentially unique biological activities and diagnostic significance.

Fatty Acid Metabolism Mitochondrial Biology Biomarker Research

Procurement-Grade Purity and Characterization Standards

Commercial sourcing of 3,9-Dihydroxytetradecanoyl-CoA for research typically includes provision of comprehensive analytical documentation, with vendors offering LC/MS, NMR, and HPLC purity reports to ensure the identity and quality of the supplied material . This level of characterization is a critical procurement differentiator against in-house synthesis or less-validated sources, directly mitigating the risk of experimental variability caused by trace impurities or misidentified positional isomers.

Quality Control Analytical Standards Procurement Specification

Structural Basis for Differential Enzyme Recognition

The precise 3,9-dihydroxylation pattern of 3,9-Dihydroxytetradecanoyl-CoA is expected to engage the active site of key mitochondrial β-oxidation enzymes, including the trifunctional protein's 3-hydroxyacyl-CoA dehydrogenase domain, with a unique binding orientation and energy profile compared to monohydroxy or differently hydroxylated analogs [1]. While direct kinetic data (Km, kcat) for this specific compound are absent from current public literature, the class-level principle that Acyl-CoA dehydrogenases and the trifunctional enzyme complex exhibit chain-length and positional specificity for their hydroxyacyl-CoA substrates is well-established [2].

Enzymology Substrate Specificity Structural Biology

Key Research Applications for 3,9-Dihydroxytetradecanoyl-CoA in Metabolic and Analytical Sciences


Investigating Mitochondrial Fatty Acid β-Oxidation Pathways and Substrate Specificity

Use 3,9-Dihydroxytetradecanoyl-CoA as a defined substrate to probe the chain-length and positional specificity of the mitochondrial trifunctional protein or isolated acyl-CoA dehydrogenases. Its unique dihydroxylation pattern makes it an essential tool for dissecting the metabolic fate of hydroxy fatty acids and for validating the enzymatic steps that process these specific intermediates [1].

Developing Targeted Metabolomics Assays for Acylcarnitine Profiling

Employ 3,9-Dihydroxytetradecanoyl-CoA as a reference standard for the synthesis of 3,9-Dihydroxytetradecanoylcarnitine. This facilitates the development and validation of LC-MS/MS methods for the accurate quantification of this specific acylcarnitine species in biological matrices, which is critical for understanding its role as a potential biomarker in metabolic disorders [2].

In Vitro Enzymatic Studies of Carnitine Palmitoyltransferases (CPT1/CPT2)

Utilize 3,9-Dihydroxytetradecanoyl-CoA in kinetic assays to determine its affinity (Km) and turnover rate (kcat) with CPT1 and CPT2. Such data are fundamental for constructing accurate kinetic models of long-chain fatty acid import into mitochondria and for understanding the regulation of this pathway by malonyl-CoA and other effectors [3].

High-Resolution Mass Spectrometry and NMR Structural Elucidation

Leverage the well-defined molecular formula (C35H62N7O19P3S) and precise molecular weight (1009.89) of 3,9-Dihydroxytetradecanoyl-CoA to serve as a high-quality analytical standard for calibrating mass spectrometers and for comparing predicted versus experimental NMR spectra, thereby confirming the identity of unknown acyl-CoA species in complex lipid extracts [4].

Technical Documentation Hub

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